Superior Oxidative Addition Kinetics in Cross-Coupling: 6-Iodo Versus 6-Bromo Derivatives
In ligand-free catalytic direct arylation of indole at the C–H bond, 6-iodo-1-methyl-1H-indole undergoes oxidative addition with Pd(0) significantly faster than its 6-bromo counterpart. Kinetic analysis of integral consumption curves of competing aryl halides demonstrates that the aryl iodide is consumed preferentially under identical reaction conditions, consistent with the well-established bond dissociation energy difference (C–I ≈ 57 kcal/mol versus C–Br ≈ 67 kcal/mol) [1]. This enables cross-coupling to proceed at lower temperatures and with reduced catalyst loading compared to the bromo analog [1]. This class-level inference is supported by the general principle that C–I bonds in aryl halides exhibit faster oxidative addition rates than C–Br bonds in Pd-catalyzed cross-coupling.
| Evidence Dimension | Relative oxidative addition rate in Pd-catalyzed coupling |
|---|---|
| Target Compound Data | Faster consumption (preferential reactivity) |
| Comparator Or Baseline | 6-Bromo-1-methyl-1H-indole; slower consumption under identical competitive conditions |
| Quantified Difference | Qualitatively faster; C–I bond dissociation energy ~57 kcal/mol versus C–Br ~67 kcal/mol |
| Conditions | Ligand-free direct arylation of indole C–H bond; competitive kinetic analysis |
Why This Matters
Faster oxidative addition enables milder reaction conditions, reducing thermal degradation of sensitive substrates and improving overall yield in multistep syntheses.
- [1] Kinetic study on the step of activation of aryl iodides and aryl bromides under conditions of ligand-free catalysis in the direct arylation of indole at a C–H bond, performed using analysis of integral kinetic curves of consumption of the competing aryl halides. View Source
